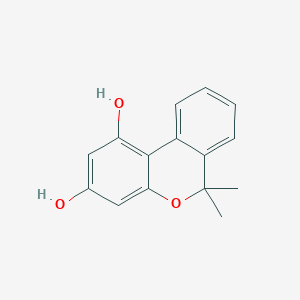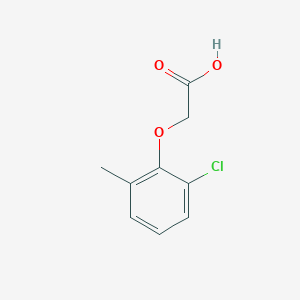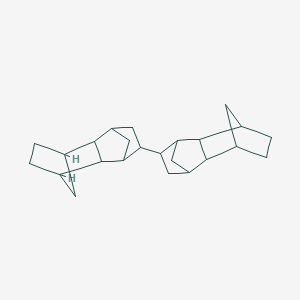
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a polycyclic hydrocarbon that has a rigid and compact structure, making it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is not well understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and function of these molecules, which can have downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- are still being studied. However, it has been shown to have potential as a drug target for various diseases, including cancer and infectious diseases. It has also been shown to have potential as a fluorescent probe for imaging biological systems, due to its unique physical and chemical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is its unique physical and chemical properties, which make it an ideal candidate for various applications. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it challenging to study its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro-. One of the most promising areas of research is the development of new synthetic methods for obtaining this compound in larger quantities. Additionally, further studies are needed to understand its mechanism of action and its potential as a drug target and fluorescent probe for imaging biological systems. Finally, the development of novel materials and polymers based on this compound is an exciting area of research with potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with a dienophile. The resulting product is then subjected to a series of chemical reactions, including hydrogenation, to obtain the final product. Other methods, such as the Birch reduction and the Wurtz reaction, have also been used for synthesizing this compound.
Aplicaciones Científicas De Investigación
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique physical and chemical properties. In organic chemistry, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. In biochemistry, it has been studied for its potential as a drug target and as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
15914-97-3 |
|---|---|
Nombre del producto |
2,2'-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- |
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane |
InChI |
InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2 |
Clave InChI |
ZPBGBMNKUPDPPW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
SMILES canónico |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
Sinónimos |
Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




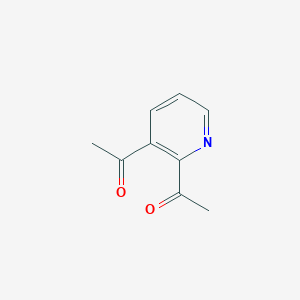
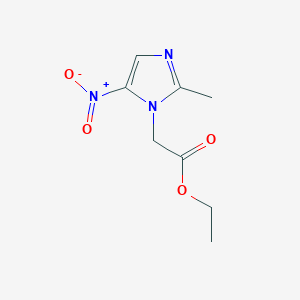
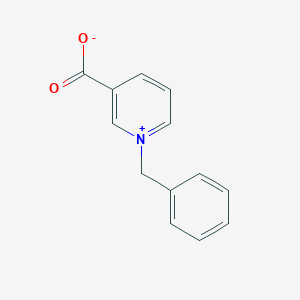
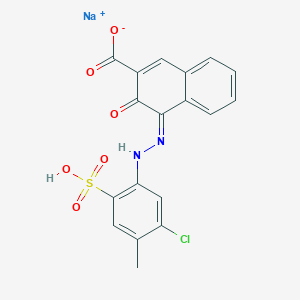
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
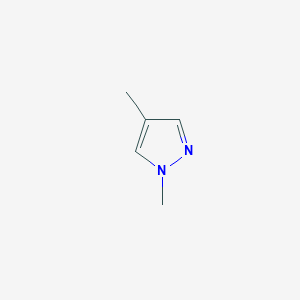
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

